molecular formula C15H13Cl2NO2 B3846499 N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B3846499
M. Wt: 310.2 g/mol
InChI Key: NVJLSTITRSJCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It has been widely studied for its potential use as a hypolipidemic agent, which means it can lower the levels of lipids in the blood.

Mechanism of Action

Clofibric acid works by activating peroxisome proliferator-activated receptors (PPARs). These receptors are found in the liver, muscle, and adipose tissue. When activated, they increase the expression of genes that are involved in lipid metabolism. This leads to a decrease in the levels of lipids in the blood.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. It can lower the levels of triglycerides, cholesterol, and other lipids in the blood. It can also increase the levels of high-density lipoprotein (HDL), which is often referred to as "good" cholesterol. In addition, N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid has been shown to have anti-inflammatory effects. It can reduce the production of cytokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

Clofibric acid has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. In addition, it has been extensively studied, which means there is a lot of information available about its properties and effects. However, there are also some limitations to its use in lab experiments. For example, it can be toxic at high concentrations, which means it must be used with caution. In addition, its effects can vary depending on the dose and the duration of exposure.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which it induces apoptosis in cancer cells. In addition, more research is needed to determine the optimal dose and duration of treatment for different types of cancer. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid in combination with other drugs. It has been shown to enhance the effects of some anticancer drugs, which means it could be used in combination therapy. Finally, more research is needed to determine the long-term effects of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid on human health.

Scientific Research Applications

Clofibric acid has been studied extensively for its potential use as a hypolipidemic agent. It has been shown to lower the levels of triglycerides, cholesterol, and other lipids in the blood. This makes it a potential treatment for conditions such as hyperlipidemia, atherosclerosis, and cardiovascular disease. In addition, N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide acid has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, which means it can cause the cells to die.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJLSTITRSJCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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